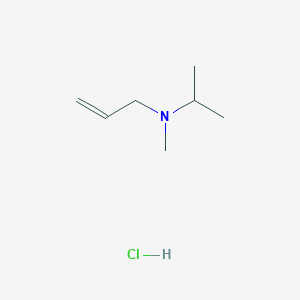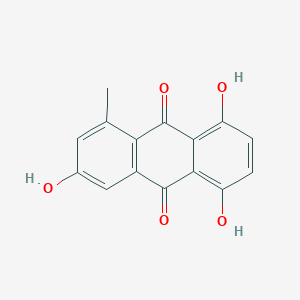
11-Ethenyl-5,14-dimethyloctadec-8-enedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Ethenyl-5,14-dimethyloctadec-8-enedioic acid is a complex organic compound with the molecular formula C22H38O4 It is characterized by the presence of ethenyl and dimethyl groups along with a long carbon chain and two carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-Ethenyl-5,14-dimethyloctadec-8-enedioic acid typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to further reactions to introduce the ethenyl and dimethyl groups. Common synthetic routes include:
Alkylation Reactions: Introduction of alkyl groups to form the desired carbon chain.
Oxidation Reactions: Conversion of intermediate compounds to carboxylic acids.
Vinylation Reactions: Introduction of the ethenyl group through reactions with vinyl halides or vinyl ethers.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
11-Ethenyl-5,14-dimethyloctadec-8-enedioic acid undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms, such as aldehydes or ketones.
Reduction: Reduction of carboxylic acid groups to alcohols.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
11-Ethenyl-5,14-dimethyloctadec-8-enedioic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 11-Ethenyl-5,14-dimethyloctadec-8-enedioic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Modulating enzyme activity and influencing metabolic pathways.
Interaction with Receptors: Affecting signal transduction and cellular responses.
Chemical Modifications: Undergoing chemical transformations that alter its activity and function.
Comparación Con Compuestos Similares
11-Ethenyl-5,14-dimethyloctadec-8-enedioic acid can be compared with other similar compounds, such as:
11-Ethenyl-5,14-dimethyloctadec-8-enoic acid: Lacks one carboxylic acid group, leading to different chemical properties and reactivity.
5,14-Dimethyloctadec-8-enedioic acid: Lacks the ethenyl group, affecting its chemical behavior and applications.
11-Ethenyl-5-methyloctadec-8-enedioic acid: Has one less methyl group, resulting in variations in its chemical and physical properties.
Propiedades
Número CAS |
188777-76-6 |
|---|---|
Fórmula molecular |
C22H38O4 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
11-ethenyl-5,14-dimethyloctadec-8-enedioic acid |
InChI |
InChI=1S/C22H38O4/c1-4-20(17-16-19(3)12-9-15-22(25)26)13-7-5-6-10-18(2)11-8-14-21(23)24/h4-5,7,18-20H,1,6,8-17H2,2-3H3,(H,23,24)(H,25,26) |
Clave InChI |
LUKGXQJRYVIIIY-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC(=O)O)CCC=CCC(CCC(C)CCCC(=O)O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Phenyl-5-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B12557228.png)



![2-[(3,3-Diethyl-2-oxo-2lambda~5~-triaz-1-en-1-yl)oxy]propan-1-ol](/img/structure/B12557250.png)

![4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile](/img/structure/B12557257.png)

![4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12557265.png)
![2-[(3-Hydroxypropyl)amino]-4-nitrophenol](/img/structure/B12557267.png)
![Pyrido[2,1-a]isoindole-2-carboxylic acid, 6-cyano-, methyl ester](/img/structure/B12557270.png)
![lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane](/img/structure/B12557271.png)
